![molecular formula C12H10N2O2 B13008034 Methyl [3,3'-bipyridine]-2-carboxylate](/img/structure/B13008034.png)
Methyl [3,3'-bipyridine]-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [3,3’-bipyridine]-2-carboxylate is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of the ester group at the 2-position of the bipyridine framework enhances its chemical reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl [3,3’-bipyridine]-2-carboxylate typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Another method is the Stille coupling reaction, which uses an organotin compound instead of a boronic acid . This reaction also requires a palladium catalyst and similar reaction conditions.
Industrial Production Methods
Industrial production of methyl [3,3’-bipyridine]-2-carboxylate may involve large-scale coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of homogeneous and heterogeneous catalytic systems can be optimized to reduce costs and improve scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [3,3’-bipyridine]-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridine N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or an aldehyde.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols or aldehydes .
Wissenschaftliche Forschungsanwendungen
Methyl [3,3’-bipyridine]-2-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl [3,3’-bipyridine]-2-carboxylate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic and redox reactions, influencing molecular targets and pathways . The compound’s ester group can also undergo hydrolysis, releasing the active bipyridine moiety .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar properties but different reactivity due to the position of the nitrogen atoms.
4,4’-Bipyridine: Another bipyridine isomer with distinct electronic properties and applications.
6,6’-Bipyridine: Less common but used in specific applications requiring unique coordination environments.
Uniqueness
Methyl [3,3’-bipyridine]-2-carboxylate is unique due to the presence of the ester group, which enhances its reactivity and versatility in chemical synthesis. This functional group allows for further modification and derivatization, making it a valuable compound in various research fields .
Eigenschaften
Molekularformel |
C12H10N2O2 |
|---|---|
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
methyl 3-pyridin-3-ylpyridine-2-carboxylate |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)11-10(5-3-7-14-11)9-4-2-6-13-8-9/h2-8H,1H3 |
InChI-Schlüssel |
NEJJGDPGRCKRJN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC=N1)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


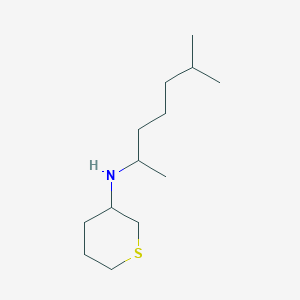
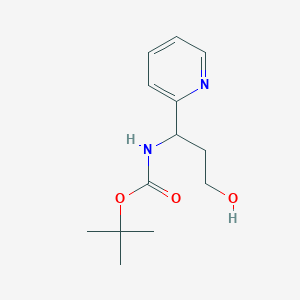
![[3-(Ethylamino)oxetan-3-yl]methanol](/img/structure/B13007958.png)
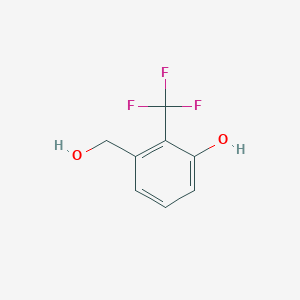
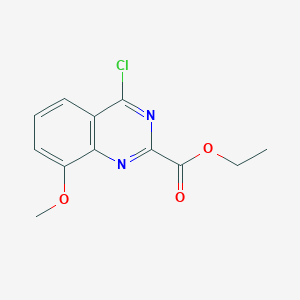
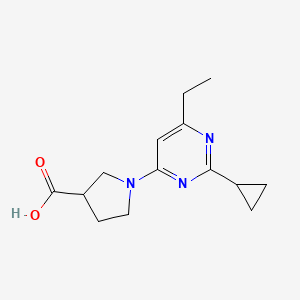
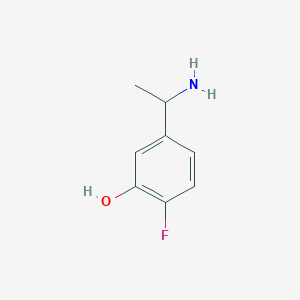


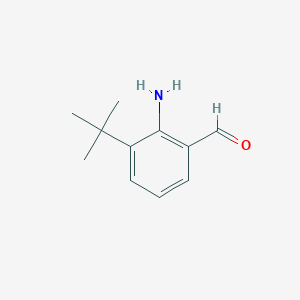
![Benzo[b]thiophen-2(3H)-imine](/img/structure/B13008024.png)
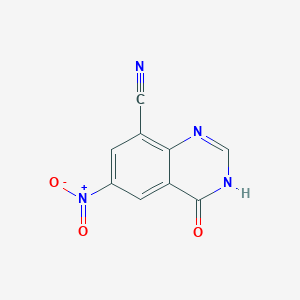
![N-({3-chlorobicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13008048.png)

